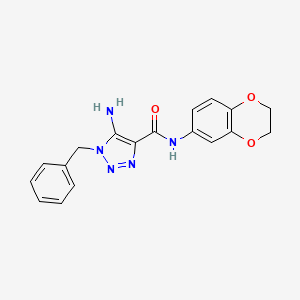

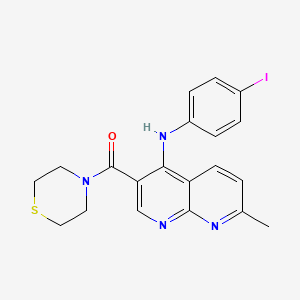

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzodioxin group, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other 1,2,4-triazoles and benzodioxin derivatives. For example, 1,2,4-triazoles can undergo various reactions to form different heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its 1,2,4-triazole and benzodioxin components. For example, 1,2,4-triazoles are known for their stability and resistance to oxidation and reduction .Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives are valuable in the preparation of biologically active compounds and peptidomimetics. A study by Ferrini et al. (2015) demonstrates the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which can be utilized to create triazole-containing dipeptides and triazoles with HSP90 inhibitor activity, highlighting their versatility in drug design and synthesis. The protocol developed allows for the preparation of these compounds with significant regiocontrol, opening pathways for creating structurally diverse molecules with potential biological activities Ferrini et al., 2015.

Biological Activities and Potential Therapeutic Applications

Antiviral Activities

Hebishy et al. (2020) reported the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This study showcases the potential of triazole derivatives in contributing to the development of new antiviral agents, with certain compounds exhibiting viral reduction rates of 85–65% Hebishy et al., 2020.

Anticoccidiostats and Antiproliferative Activities

Research by Bochis et al. (1991) on substituted 5-amino-4-carbamoyl-1,2,3-triazoles for their in vivo anticoccidial activity reveals the structural requirements for maximizing activity against Eimeria in chickens. This research not only explores the anticoccidial properties but also notes antiproliferative activity in several disease models, offering insights into the broader therapeutic potential of triazole derivatives Bochis et al., 1991.

Antimicrobial Properties

Studies on the antimicrobial activities of triazole derivatives, such as those by Bektaş et al. (2007) and Chavan & Pai (2007), have shown that these compounds possess good to moderate activities against various bacterial and fungal strains. These findings underscore the potential of triazole derivatives in the development of new antimicrobial agents, providing a foundation for further research into their mechanisms of action and potential clinical applications Bektaş et al., 2007; Chavan & Pai, 2007.

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)11-12-4-2-1-3-5-12)18(24)20-13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10H,8-9,11,19H2,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCKFQLNHAJLSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2368051.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)

![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)

![Ethyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2368055.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2368057.png)

![1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2368058.png)

![1-[6-Ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2368063.png)